molecular formula C17H15ClN2O2 B278566 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

カタログ番号: B278566
分子量: 314.8 g/mol
InChIキー: HQAPWAGCLOKTMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, also known as TAK-063, is a novel compound that has gained attention in the field of neuroscience research. It is a selective antagonist of the glycine transporter 1 (GlyT1), which regulates the concentration of glycine in the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in the modulation of synaptic transmission. The discovery of TAK-063 has provided a new tool for investigating the function of GlyT1 and the role of glycine in the brain.

作用機序

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide acts as a selective antagonist of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in the regulation of synaptic plasticity and are important for learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of glycine in the cerebrospinal fluid of rats, indicating that it effectively blocks GlyT1 in vivo. In addition, this compound has been found to increase the activity of NMDA receptors in the prefrontal cortex of rats, which is consistent with its mechanism of action. This compound has also been shown to improve cognitive function in rodents, suggesting that it may have potential therapeutic applications in the treatment of cognitive deficits.

実験室実験の利点と制限

One advantage of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is its selectivity for GlyT1, which allows for the specific modulation of glycine transmission in the brain. In addition, this compound has good pharmacokinetic properties and can be administered orally, making it a convenient tool for in vivo studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experiments.

将来の方向性

There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide. One area of interest is the potential therapeutic applications of this compound in the treatment of psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with schizophrenia. Another area of interest is the role of glycine in synaptic plasticity and learning and memory processes. Further studies are needed to elucidate the mechanisms underlying the effects of this compound on cognitive function. Finally, the development of more selective and potent GlyT1 inhibitors may provide new tools for investigating the function of glycine in the brain.

合成法

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves several steps, starting from the reaction of 5-chloro-2-aminobenzoxazole with 4-bromo-2-methylpropiophenone to yield the intermediate 4-(5-chloro-1,3-benzoxazol-2-yl)-2-methylpropan-1-one. This intermediate is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to produce the final product, this compound.

科学的研究の応用

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been extensively studied in preclinical models of psychiatric disorders such as schizophrenia, depression, and anxiety. It has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. In addition, this compound has been found to have anxiolytic and antidepressant effects in rodents. These findings suggest that this compound may have potential therapeutic applications in the treatment of psychiatric disorders.

特性

分子式

C17H15ClN2O2

分子量

314.8 g/mol

IUPAC名

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-13-6-3-11(4-7-13)17-20-14-9-12(18)5-8-15(14)22-17/h3-10H,1-2H3,(H,19,21)

InChIキー

HQAPWAGCLOKTMM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

正規SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。